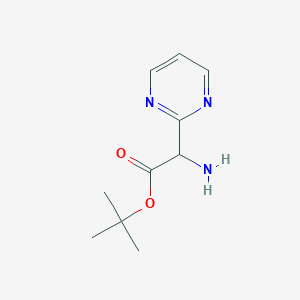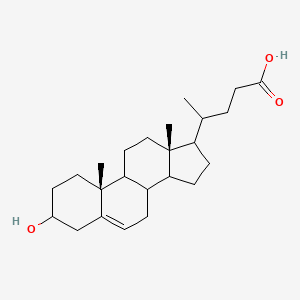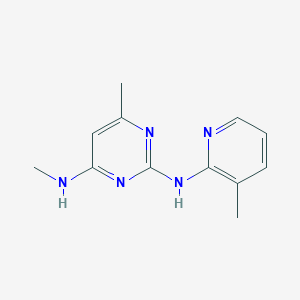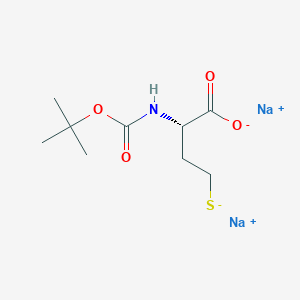![molecular formula C16H15N3O3S B14796628 N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide is a complex organic compound with a molecular formula of C16H14N3O3S This compound is known for its unique structure, which includes a hydroxybenzoyl group, a hydrazino group, and a carbonothioyl group attached to a 3-methylbenzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide typically involves the reaction of 2-hydroxybenzoyl hydrazine with 3-methylbenzoyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions
N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form corresponding quinones.
Reduction: The carbonothioyl group can be reduced to form thiol derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted hydrazino derivatives.
科学研究应用
N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, while the hydrazino and carbonothioyl groups can participate in covalent bonding with nucleophilic residues. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide
- N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-3-nitrobenzamide
Uniqueness
N-{[2-(2-hydroxybenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications.
属性
分子式 |
C16H15N3O3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10-5-4-6-11(9-10)14(21)17-16(23)19-18-15(22)12-7-2-3-8-13(12)20/h2-9,20H,1H3,(H,18,22)(H2,17,19,21,23) |
InChI 键 |
JDJKGWVDQNXXQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B14796548.png)
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate](/img/structure/B14796549.png)

![Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B14796554.png)
![Magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14796572.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)


![1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine](/img/structure/B14796598.png)
![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)
![1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol](/img/structure/B14796603.png)



